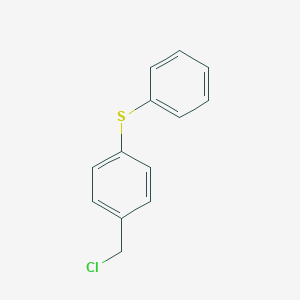

1-(Chloromethyl)-4-(phenylthio)benzene

Beschreibung

Significance as a Versatile Synthetic Intermediate in Modern Organic Synthesis

The primary significance of 1-(Chloromethyl)-4-(phenylthio)benzene lies in its role as a versatile synthetic intermediate. The chloromethyl group is a key functional handle that readily participates in nucleophilic substitution reactions. This allows for the facile introduction of the 4-(phenylthio)benzyl moiety into a wide array of molecules.

A prominent example of its application is in the synthesis of the broad-spectrum antifungal agent, Fenticonazole Nitrate . chemicalbook.comgoogle.com In the synthesis of Fenticonazole, this compound serves as a crucial electrophile. It reacts with the alkoxide of a substituted imidazole (B134444) ethanol (B145695) derivative in a nucleophilic substitution reaction to form the core structure of the drug. google.com This reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic polar solvent like dimethyl sulfoxide (B87167). google.com The phenylthio group in the final molecule is a key contributor to its pharmacological activity.

The reactivity of the chloromethyl group is not limited to reactions with oxygen nucleophiles. It can also react with a variety of other nucleophiles, including amines, thiols, and carbanions, making it a valuable building block for the synthesis of a diverse range of organic compounds. This versatility extends its potential utility to the synthesis of other pharmaceuticals and agrochemicals. cymitquimica.com

Scope of Research Endeavors and Academic Relevance

The academic and industrial interest in this compound is evidenced by its appearance in scientific literature and patent documents. Its role as a key intermediate in the synthesis of commercially important molecules like Fenticonazole has cemented its relevance in medicinal chemistry and process chemistry research. chemicalbook.comgoogle.com

Patents, such as US4221803A, explicitly detail the use of this compound in the preparation of therapeutically active substituted dibenzyl ethers, including Fenticonazole. google.comgoogle.com This highlights its established role in the pharmaceutical industry. The compound's utility is a subject of ongoing interest for the development of new synthetic methodologies and the creation of novel bioactive compounds. Research in this area often focuses on optimizing reaction conditions for its use in synthesis and exploring the scope of its reactivity with different nucleophiles to generate libraries of new chemical entities for biological screening.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₃H₁₁ClS |

| Molecular Weight | 234.74 g/mol |

| CAS Number | 1208-87-3 |

| Appearance | Colorless to pale yellow liquid or solid |

| Key Functional Groups | Chloromethyl (-CH₂Cl), Phenylthio (-S-C₆H₅) |

| Primary Reactivity | Electrophile in nucleophilic substitution reactions |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(chloromethyl)-4-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFHPRWHJYDGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153018 | |

| Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208-87-3 | |

| Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1208-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Chloromethyl)-4-(phenylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-(phenylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenylthiobenzyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y37XJ4ZH9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Chloromethyl 4 Phenylthio Benzene

Established Synthetic Pathways

Nucleophilic Substitution Reactions in its Formation

A prominent method for the synthesis of 1-(Chloromethyl)-4-(phenylthio)benzene involves a nucleophilic substitution reaction, a class of reactions in which an electron-rich nucleophile attacks an electron-deficient electrophile, resulting in the displacement of a leaving group. This pathway is analogous to the well-known Williamson ether synthesis, but is applied here to form a thioether linkage.

The core of this synthetic approach is the condensation reaction between thiophenol and 1-chloro-4-(chloromethyl)benzene. In this reaction, the sulfur atom of thiophenol acts as the nucleophile, attacking the benzylic carbon of 1-chloro-4-(chloromethyl)benzene. The chloromethyl group (-CH2Cl) is a potent electrophilic site due to the electron-withdrawing nature of the chlorine atom, making it susceptible to nucleophilic attack. The chloride ion serves as the leaving group, and its departure results in the formation of the desired thioether bond.

The general reaction is as follows:

C₆H₅SH + ClCH₂C₆H₄Cl → C₆H₅SCH₂C₆H₄Cl + HCl

This reaction is a classic example of an Sₙ2 (bimolecular nucleophilic substitution) reaction. The rate of this reaction is dependent on the concentration of both the nucleophile (thiophenoxide ion) and the electrophile (1-chloro-4-(chloromethyl)benzene).

To facilitate the nucleophilic attack, a basic catalyst is essential to deprotonate the thiophenol (pKa ≈ 6.6) to form the more potent nucleophile, the thiophenoxide anion. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). vedantu.comresearchgate.net Potassium carbonate is a moderately strong base that is effective in deprotonating the thiol to generate the thiophenoxide in situ. vedantu.comaskfilo.com

The choice of solvent plays a critical role in the success of this Sₙ2 reaction. Polar aprotic solvents are preferred as they can solvate the cation of the base (e.g., K⁺) while not strongly solvating the nucleophilic anion, thus preserving its reactivity. quora.comwikipedia.org N,N-Dimethylformamide (DMF) is a commonly employed solvent for this type of reaction due to its high dielectric constant and aprotic nature, which effectively promotes the rate of Sₙ2 reactions. quora.comwikipedia.org

Table 1: Key Components in the Nucleophilic Substitution Synthesis of this compound

| Component | Role | Rationale for Use |

|---|---|---|

| Thiophenol | Nucleophile Precursor | Provides the phenylthio moiety. |

| 1-Chloro-4-(chloromethyl)benzene | Electrophile | Contains the electrophilic benzylic carbon and the leaving group. |

| Potassium Carbonate (K₂CO₃) | Basic Catalyst | Deprotonates thiophenol to form the more reactive thiophenoxide anion. vedantu.comaskfilo.com |

Radical-Mediated Chloromethylation Routes

An alternative synthetic strategy involves the radical-mediated chloromethylation of a suitable precursor. This approach relies on the generation of highly reactive radical species that can selectively functionalize the methyl group of a toluene (B28343) derivative.

This method utilizes p-(phenylthio)toluene as the starting material and introduces a chlorine atom to the benzylic position through a free radical chain reaction. The reaction is typically initiated by the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•). This initiation step is usually achieved by exposure to ultraviolet (UV) light or by the application of heat.

The reaction proceeds through a three-stage mechanism:

Initiation: Cl₂ → 2 Cl• (under UV light or heat)

Propagation:

C₆H₅SC₆H₄CH₃ + Cl• → C₆H₅SC₆H₄CH₂• + HCl

C₆H₅SC₆H₄CH₂• + Cl₂ → C₆H₅SC₆H₄CH₂Cl + Cl•

Termination: Combination of any two radical species (e.g., 2 Cl• → Cl₂; 2 C₆H₅SC₆H₄CH₂• → dimer; C₆H₅SC₆H₄CH₂• + Cl• → C₆H₅SC₆H₄CH₂Cl)

The key intermediate in this process is the p-(phenylthio)benzyl radical, which is stabilized by resonance, making the benzylic hydrogens particularly susceptible to abstraction by chlorine radicals.

The selectivity of the free radical chlorination is a critical aspect of this synthetic route. Over-chlorination, leading to the formation of dichloromethyl and trichloromethyl byproducts, and chlorination of the aromatic ring are potential side reactions. To achieve high selectivity for the desired monochlorinated product, careful control of the reaction conditions is necessary.

Initiators: While UV light or heat can be used to initiate the reaction, chemical radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can also be employed. chemicalbook.comresearchgate.net AIBN, for example, decomposes upon heating to generate nitrogen gas and two 2-cyanoprop-2-yl radicals, which can then initiate the chlorination chain reaction. wikipedia.orgechemi.com The use of a chemical initiator can sometimes offer better control over the initiation rate compared to UV irradiation.

Controlled Reaction Conditions:

Reactant Stoichiometry: Using a molar excess of p-(phenylthio)toluene relative to the chlorinating agent can favor monochlorination by increasing the probability that a chlorine radical will encounter an unreacted starting material molecule rather than a monochlorinated product.

Chlorinating Agent: While chlorine gas is a common choice, other reagents like sulfuryl chloride (SO₂Cl₂) can be used, sometimes in the presence of a radical initiator, to achieve benzylic chlorination. thieme-connect.de The choice of chlorinating agent can influence the selectivity of the reaction.

Temperature: The reaction temperature must be carefully controlled to ensure a steady rate of radical formation without promoting undesirable side reactions.

Exclusion of Catalysts for Ring Substitution: It is crucial to exclude any Lewis acid catalysts (e.g., FeCl₃, AlCl₃) that would promote electrophilic aromatic substitution (ring chlorination). mdpi.com

Table 2: Factors Influencing Selectivity in Radical-Mediated Chloromethylation

| Factor | Influence on Selectivity | Desired Condition for Monochlorination |

|---|---|---|

| Initiator | Controls the initiation of the radical chain reaction. | UV light, heat, or a chemical initiator like AIBN can be used. chemicalbook.comresearchgate.netwikipedia.orgechemi.com |

| Reactant Ratio | A higher ratio of substrate to chlorinating agent favors monochlorination. | Molar excess of p-(phenylthio)toluene. |

| Chlorinating Agent | Different agents can exhibit different selectivities. | Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) are common choices. thieme-connect.de |

| Temperature | Affects the rate of radical formation and potential side reactions. | Optimized to maintain a controlled reaction rate. |

Reductive Transformations and Subsequent Halogenation Strategies

A primary and well-established route to this compound involves a two-step sequence commencing with the reduction of 4-(phenylthio)benzoic acid. This is followed by the chlorination of the resulting benzylic alcohol.

Reduction of 4-(Phenylthio)benzoic Acid to 4-(Phenylthio)benzyl Alcohol

The initial step in this synthetic sequence is the reduction of the carboxylic acid functionality of 4-(phenylthio)benzoic acid to a primary alcohol, yielding 4-(phenylthio)benzyl alcohol. This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of reducing agents.

Commonly, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are employed for this purpose due to their high reactivity towards carboxylic acids. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive reducing agent. While effective, the use of LiAlH₄ necessitates careful handling due to its pyrophoric nature.

An alternative and often milder approach involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BMS). These reagents also efficiently reduce carboxylic acids to alcohols and can offer improved safety profiles compared to LiAlH₄.

Catalytic hydrogenation represents another viable method for the reduction of 4-(phenylthio)benzoic acid. This process involves the use of hydrogen gas in the presence of a heterogeneous catalyst. For the hydrogenation of benzoic acid derivatives, catalysts such as ruthenium-based systems have been shown to be effective, often requiring elevated temperatures and pressures to achieve high conversion and selectivity. quora.comqub.ac.uk For instance, the hydrogenation of benzoic acid to benzyl (B1604629) alcohol has been achieved with high yield using a magnesium oxide-supported poly-γ-aminopropylsiloxane–ruthenium–palladium–stannum trimetallic complex catalyst. quora.com

Table 1: Comparison of Reducing Agents for the Synthesis of 4-(Phenylthio)benzyl Alcohol

| Reducing Agent | Typical Solvent | Reaction Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux | High reactivity, fast reaction times | Pyrophoric, requires anhydrous conditions, less selective |

| Borane-THF (BH₃·THF) | THF | 0 °C to reflux | High efficiency, good selectivity | Moisture sensitive |

| Catalytic Hydrogenation (e.g., Ru-based catalyst) | 1,4-Dioxane | High temperature and pressure | "Green" chemistry, high atom economy | Requires specialized equipment (high-pressure reactor) |

Chlorination of 4-(Phenylthio)benzyl Alcohol using Halogenating Reagents (e.g., Thionyl Chloride, Phosphorus Trichloride)

The subsequent step in the synthesis is the conversion of the hydroxyl group of 4-(phenylthio)benzyl alcohol to a chloro group, affording the target compound, this compound. This transformation is typically achieved through the use of common chlorinating agents.

Thionyl chloride (SOCl₂) is a widely used reagent for this conversion. The reaction is generally performed in a suitable solvent, such as dichloromethane (B109758) (DCM), and can be carried out at room temperature or with gentle heating. organic-chemistry.orgcommonorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. The addition of a base, such as pyridine, is sometimes employed to neutralize the HCl generated. The reaction of benzyl alcohols with thionyl chloride is a well-established method for producing benzyl chlorides. researchgate.net

Phosphorus trichloride (B1173362) (PCl₃) is another effective reagent for the chlorination of alcohols. stackexchange.combrainly.in The reaction mechanism involves the formation of a phosphite (B83602) ester intermediate, which is then displaced by a chloride ion in an Sₙ2 reaction. youtube.com This method also typically requires an inert solvent and controlled temperature conditions.

Other chlorinating systems, such as the use of methanesulfonyl chloride in the presence of a tertiary amine like triethylamine, can also be employed for the synthesis of benzyl chlorides from their corresponding alcohols. researchgate.net A rapid and selective method for the chlorination of benzylic alcohols utilizes 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167), offering neutral reaction conditions. organic-chemistry.orgorganic-chemistry.org

Table 2: Common Halogenating Reagents for the Synthesis of this compound

| Halogenating Reagent | Typical Solvent | Reaction Conditions | Key Features |

| Thionyl Chloride (SOCl₂) | Dichloromethane, neat | Reflux | Gaseous byproducts (SO₂, HCl) drive the reaction forward. organic-chemistry.org |

| Phosphorus Trichloride (PCl₃) | Inert solvent | Controlled temperature | Effective for primary and secondary alcohols. youtube.com |

| 2,4,6-Trichloro-1,3,5-triazine/DMSO | Dimethyl sulfoxide | Room Temperature | Rapid, high-yielding, and operates under neutral conditions. organic-chemistry.orgorganic-chemistry.org |

Emerging Synthetic Approaches and Future Directions in Compound Preparation

Emerging methods for the synthesis of aryl thioethers, which form the core of the target molecule, are moving towards transition-metal-catalyzed cross-coupling reactions that avoid the use of odorous and easily oxidized thiols. mdpi.com For instance, the use of xanthates as thiol surrogates in nucleophilic substitution or cross-coupling with aryl halides presents an attractive alternative. mdpi.comresearchgate.net Decarbonylative cross-coupling reactions, where thioesters are used as precursors to aryl thioethers, also represent a novel and powerful approach. nih.gov

In the context of the chlorination step, recent advancements have focused on developing milder and more selective methods for the synthesis of benzylic chlorides. Photocatalytic methods using visible light to achieve benzylic C-H bond chlorination are gaining traction. organic-chemistry.org These methods often utilize safe chlorine sources like N-chlorosuccinimide and can be performed under mild conditions. organic-chemistry.org Such approaches could potentially allow for a more direct synthesis of this compound from a suitable toluene derivative, bypassing the need for the pre-functionalized benzoic acid starting material.

Chemical Reactivity and Mechanistic Investigations of 1 Chloromethyl 4 Phenylthio Benzene

Reactivity of the Chloromethyl Moiety

The chloromethyl group of 1-(chloromethyl)-4-(phenylthio)benzene is the primary site of its chemical reactivity, behaving as a reactive electrophilic center. This reactivity is largely governed by its nature as a benzyl (B1604629) chloride derivative, which allows for the facile displacement of the chloride ion by a variety of nucleophiles. The presence of the para-phenylthio substituent further modulates this reactivity.

The benzylic carbon in this compound is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These reactions typically proceed via an S(_N)2 mechanism, particularly with strong nucleophiles in polar aprotic solvents. However, the potential for an S(_N)1 mechanism exists, especially under solvolytic conditions, due to the ability of the benzene (B151609) ring and the sulfur atom to stabilize the resulting benzylic carbocation.

This compound can be utilized as a protecting agent for alcohols and phenols, forming stable ether linkages. This reaction, a variation of the Williamson ether synthesis, typically involves the deprotonation of the alcohol or phenol (B47542) to form a more potent alkoxide or phenoxide nucleophile, which then displaces the chloride from the benzylic carbon. The general scheme for this reaction is as follows:

Scheme 1: General Reaction for Ether Formation

R-OH + Base → R-O

R-O + ClCH(_2)-C(_6)H(_4)-S-C(_6)H(_5) → R-O-CH(_2)-C(_6)H(_4)-S-C(_6)H(_5) + Cl

| Alcohol Nucleophile | Base | Solvent | Product | Expected Yield |

|---|---|---|---|---|

| Phenol | NaH | THF | 1-(Phenoxymethyl)-4-(phenylthio)benzene | High |

| Ethanol (B145695) | NaOEt | Ethanol | 1-(Ethoxymethyl)-4-(phenylthio)benzene | Moderate to High |

| tert-Butanol | KOtBu | THF | 1-(tert-Butoxymethyl)-4-(phenylthio)benzene | Moderate |

The reaction of this compound with primary and secondary amines provides a direct route to the synthesis of the corresponding N-substituted benzylamines. These reactions are crucial in the synthesis of various biologically active molecules and pharmaceutical intermediates. The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon, displacing the chloride ion.

A study on the reaction of para-substituted phenyl chloromethyl sulfides with aniline (B41778) in dimethylformamide has been noted, indicating that with fairly powerful nucleophiles in solvents of relatively weak ionizing power, a bimolecular nucleophilic substitution (S(_N)2 reaction) can be observed nih.gov.

Scheme 2: General Reaction for Amine Synthesis

R(_1)R(_2)NH + this compound → [R(_1)R(_2)NHCH(_2)-C(_6)H(_4)-S-C(_6)H(_5)]Cl

[R(_1)R(_2)NHCH(_2)-C(_6)H(_4)-S-C(_6)H(_5)]Cl + Base → R(_1)R(_2)N-CH(_2)-C(_6)H(_4)-S-C(_6)H(_5) + Base·HCl

| Amine Nucleophile | Reaction Conditions | Product | Expected Yield |

|---|---|---|---|

| Aniline | DMF, heat | N-(4-(Phenylthio)benzyl)aniline | Good |

| Piperidine | K(_2)CO(_3), Acetonitrile, reflux | 1-(4-(Phenylthio)benzyl)piperidine | High |

| Morpholine | Triethylamine, THF, reflux | 4-(4-(Phenylthio)benzyl)morpholine | High |

Chloromethyl phenyl sulfide (B99878), a closely related compound, is recognized as a valuable α-methylenating agent nih.gov. This suggests that this compound could potentially serve a similar role. In this capacity, the reagent would be used to introduce a methylene (B1212753) group (–CH(_2)–) at a nucleophilic center, often a carbanion. This type of reaction is fundamental in carbon-carbon bond formation. The phenylthio group can be subsequently removed or transformed, making this a versatile synthetic strategy.

The concept of an acyl carbanion equivalent is a cornerstone of umpolung (reactivity inversion) chemistry. Chloromethyl phenyl sulfide has been identified as an acyl carbanion equivalent nih.gov. This implies that this compound could also function in this capacity. The initial nucleophilic substitution product can be envisioned as a masked carbonyl group. Subsequent manipulation, often involving oxidation of the sulfide to a sulfoxide (B87167) or sulfone followed by elimination or hydrolysis, can unmask the carbonyl functionality.

The solvolysis of benzyl chlorides, particularly those with heteroatom substituents, has been a subject of extensive mechanistic study. While specific kinetic data for the solvolysis of this compound is not detailed in the available literature, valuable insights can be drawn from studies on the closely related compound, chloromethyl phenyl sulfide.

The specific rates of solvolysis of chloromethyl phenyl sulfide have been determined at 0.0 °C in a variety of hydroxylic solvents, including ethanol-water, methanol-water, and acetone-water mixtures nih.gov. These studies often employ the Grunwald-Winstein equation to elucidate the reaction mechanism. The extended Grunwald-Winstein equation is given by:

log(k/k(_o)) = lN(_T) + mY(_Cl)

where k and k(_o) are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol), respectively. The parameters l and m represent the sensitivity of the solvolysis rate to the solvent nucleophilicity (N(_T)) and the solvent ionizing power (Y(_Cl)), respectively.

For the solvolysis of chloromethyl phenyl sulfide, the analysis using the two-term Grunwald-Winstein equation yielded an l value of 0.27 ± 0.08 and an m value of 0.76 ± 0.06 nih.gov. The ratio of l/m is approximately 0.36, which is similar to that observed for the solvolysis of tert-butyl chloride, suggesting a mechanism involving rate-determining ionization to a carbocation intermediate with nucleophilic solvation of the incipient carbocation nih.gov. The phenylthio group is believed to participate in the stabilization of the carbocation through resonance.

| Solvent (% v/v) | 10(^5) k, s(^{-1}) |

|---|---|

| 100% EtOH | 0.137 |

| 90% EtOH | 0.548 |

| 80% EtOH | 1.40 |

| 70% EtOH | 3.06 |

| 60% EtOH | 6.16 |

| 50% EtOH | 12.8 |

| 40% EtOH | 29.2 |

| 100% MeOH | 0.890 |

| 80% MeOH | 4.68 |

| 60% MeOH | 15.8 |

| 80% Acetone | 0.291 |

| 70% Acetone | 0.916 |

| 60% Acetone | 2.62 |

Solvolytic Reactions and Mechanistic Insights

Application of Grunwald-Winstein Equations in Solvolysis Studies

The solvolysis of this compound, also known as (phenylthio)methyl chloride, has been quantitatively analyzed using the Grunwald-Winstein equations. These equations are linear free-energy relationships that correlate the specific rates of solvolysis of a substrate with the solvent's ionizing power and nucleophilicity. nih.govwikipedia.org The simple Grunwald-Winstein equation (Equation 1) relates the rate of solvolysis (k) in a given solvent to the rate in a reference solvent (k₀, typically 80% aqueous ethanol) using the solvent ionizing power parameter, Y. wikipedia.orgmdpi.com

log(k/k₀) = mY (Equation 1)

Here, m is the sensitivity of the substrate to the solvent's ionizing power. wikipedia.org For reactions with significant solvent nucleophilic assistance, a more robust analysis is achieved using the extended two-term Grunwald-Winstein equation (Equation 2), which includes a term for solvent nucleophilicity (N). nih.govnih.gov

log(k/k₀) = lN + mY (Equation 2)

In this extended form, l represents the sensitivity of the substrate to solvent nucleophilicity, N is the solvent nucleophilicity parameter, m is the sensitivity to solvent ionizing power, and Y is the solvent ionizing power parameter (specifically YCl for a chloride leaving group). nih.govkoreascience.kr

Studies on the solvolysis of this compound at 0.0 °C across a wide array of hydroxylic solvents have demonstrated the utility of this two-term equation. nih.govnih.gov The application of Equation 2 to the experimental data yielded sensitivity values of l = 0.27 ± 0.08 and m = 0.76 ± 0.06. nih.gov These values indicate that the solvolysis rate is sensitive to both the nucleophilicity and the ionizing power of the solvent. nih.gov

The specific rates of solvolysis for this compound in various solvents at 0.0 °C are presented below.

| Solvent | k x 10⁵ (s⁻¹) | Nᴛ | Yᴄʟ |

|---|---|---|---|

| 100% EtOH | 0.0634 | 0.37 | -2.52 |

| 90% EtOH | 0.713 | 0.16 | -0.83 |

| 80% EtOH | 2.41 | 0.00 | 0.00 |

| 70% EtOH | 6.28 | -0.20 | 0.68 |

| 60% EtOH | 14.0 | -0.37 | 1.29 |

| 50% EtOH | 33.8 | -0.53 | 1.89 |

| 40% EtOH | 78.5 | -0.69 | 2.51 |

| 100% MeOH | 0.457 | 0.17 | -1.12 |

| 80% MeOH | 6.10 | -0.01 | 0.71 |

| 60% MeOH | 26.2 | -0.24 | 1.75 |

| 80% Acetone | 0.293 | -0.37 | -0.83 |

| 60% Acetone | 4.75 | -0.41 | 0.77 |

| 97% TFE | 11.5 | -2.57 | 2.83 |

| 80% TFE-20% EtOH | 0.793 | -1.21 | 1.39 |

| 60% TFE-40% EtOH | 0.316 | -0.70 | 0.54 |

| 40% TFE-60% EtOH | 0.165 | -0.29 | -0.24 |

Data sourced from a study on the solvolysis of (arylthio)methyl chlorides. nih.gov Solvents are aqueous mixtures on a volume-volume basis, except for TFE-containing solvents which are on a weight-weight basis.

Nucleophilic Solvation of Incipient Carbocation Intermediates in the Rate-Determining Step

The mechanism of solvolysis for this compound is understood to proceed through an ionization pathway where the rate-determining step involves the formation of a resonance-stabilized carbocation. nih.gov The sensitivity parameters derived from the two-term Grunwald-Winstein equation provide significant insight into the transition state of this step. nih.govnih.gov

The calculated values of l = 0.27 and m = 0.76 suggest a mechanism that is highly sensitive to the solvent's ionizing power, consistent with carbocation formation, but also shows a definite, albeit smaller, dependence on solvent nucleophilicity. nih.gov This indicates that the incipient carbocation is stabilized by nucleophilic solvation from the rear-side in the rate-determining step. nih.govmdpi.com The process is best described as a loose Sₙ2-like transition state, where bond-breaking is more advanced than bond-making.

The ratio of sensitivities, l/m, which is 0.36 for this compound, is a useful diagnostic tool for the degree of nucleophilic participation. nih.gov This value is comparable to the l/m ratio of 0.44 observed for the solvolysis of tert-butyl chloride, a standard for Sₙ1 reactions that are believed to involve nucleophilic solvation of the developing carbocation. nih.gov This similarity further supports a mechanism for this compound that involves ionization with nucleophilic solvent assistance to the forming carbocation. nih.govnih.gov

Influence of Aromatic Ring Substituents on Solvolysis Rates

The electronic nature of substituents on the aromatic rings of this compound and its analogs significantly influences their solvolysis rates. The introduction of an electron-withdrawing group, such as a chlorine atom at the para-position of the phenylthio ring to form (p-chlorophenylthio)methyl chloride, results in a decrease in the solvolysis rate. nih.gov

Furthermore, the replacement of an alkyl group with an aryl group on the sulfur atom leads to a notable reduction in the solvolysis reaction rate. This effect is analogous to observations in similar oxygen-containing compounds, where chloromethyl phenyl ether reacts significantly slower than chloromethyl methyl ether. nih.gov This rate decrease is attributed to the electron-withdrawing inductive effect of the aryl group, which destabilizes the developing carbocation intermediate. researchgate.net

Reactivity of the Phenylthio Moiety

Nucleophilic Character of the Sulfur Atom and Participation in Reactions

The sulfur atom in the phenylthio group of this compound possesses significant nucleophilic character due to the presence of lone pairs of electrons. ambeed.com The nucleophilicity of sulfur is considerably greater than that of oxygen in analogous ether compounds. ambeed.com This enhanced nucleophilicity allows the sulfur atom to participate in a variety of chemical reactions.

A characteristic reaction of sulfides is their interaction with alkyl halides to form ternary sulfonium (B1226848) salts. ambeed.com This electrophilic substitution on the sulfur atom is a common transformation that does not typically occur with the oxygen atom of ethers under similar conditions. ambeed.com The reactivity of the chloromethyl group within the same molecule makes intramolecular reactions possible, although intermolecular reactions with other electrophiles are also prevalent. cymitquimica.com

Oxidative Transformations of the Thioether

The thioether linkage in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide. This transformation is a common and important reaction of aryl sulfides. A variety of oxidizing agents can effect this conversion.

A widely used and effective method for the oxidation of aryl sulfides to sulfoxides involves the use of sodium metaperiodate (NaIO₄) in an aqueous medium, often at reduced temperatures to prevent overoxidation to the sulfone. orgsyn.org This procedure is known for its high yields and clean conversion. orgsyn.org Other reagents capable of achieving this transformation include hydrogen peroxide, lead tetraacetate, and dinitrogen tetroxide. orgsyn.org The resulting product, 1-(chloromethyl)-4-(phenylsulfinyl)benzene, contains the sulfoxide functional group, which significantly alters the chemical and physical properties of the molecule.

Synthesis of Sulfones

The transformation of this compound to its corresponding sulfone, 1-(chloromethyl)-4-(phenylsulfonyl)benzene, is a key oxidation reaction. This conversion targets the thioether linkage, elevating the oxidation state of the sulfur atom without affecting the chloromethyl group under controlled conditions. Various oxidizing agents can accomplish this synthesis, with the choice of reagent often influencing reaction efficiency, selectivity, and conditions.

Commonly employed methods for the oxidation of sulfides to sulfones are applicable here. Reagents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone) are effective. organic-chemistry.orgorgsyn.org For instance, the use of 30% hydrogen peroxide in glacial acetic acid is a well-established method for preparing sulfones from the corresponding sulfides. researchgate.net Another efficient system involves urea-hydrogen peroxide adducts, which offer a stable and easily handled solid oxidant. organic-chemistry.org

The reaction mechanism typically involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the oxidizing agent. This process occurs in two successive steps. The first oxidation yields the intermediate sulfoxide. Due to the increased electrophilicity of the sulfur atom in the sulfoxide, the second oxidation step to the sulfone is often slower, sometimes requiring harsher conditions or a higher stoichiometry of the oxidant to proceed to completion.

A selection of potential oxidizing systems for this transformation is presented below.

| Oxidizing System | Typical Conditions | Remarks |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Glacial acetic acid, elevated temperature | A classic and cost-effective method. researchgate.net |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (B109758), room temperature | Highly efficient for forming sulfones from sulfides. organic-chemistry.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water, room temperature | A versatile and powerful oxidant for this transformation. orgsyn.org |

| Sodium Chlorite (NaClO₂) / Hydrochloric Acid (HCl) | Ethyl acetate (B1210297) or acetonitrile, room temperature | An in-situ generation of chlorine dioxide provides high yields and selectivity. mdpi.com |

Control over the reaction conditions is crucial to prevent over-oxidation or side reactions involving the chloromethyl group. For example, strongly acidic or basic conditions at high temperatures could potentially lead to the hydrolysis or substitution of the chlorine atom.

Influence of Conjugation on Aromatic Substitution Reactions

The reactivity of the two aromatic rings in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic effects of their respective substituents. The interplay between the phenylthio (-SPh) group and the chloromethyl (-CH₂Cl) group dictates the rate and regioselectivity of substitution on the benzene ring to which they are attached.

The phenylthio group on one ring and the substituted chloromethylphenyl group on the other act as directors for incoming electrophiles. The sulfur atom in the phenylthio group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, thus activating it towards electrophilic attack. leah4sci.commasterorganicchemistry.com In contrast, the chloromethyl group is generally considered deactivating due to the inductive effect of the electronegative chlorine atom, which withdraws electron density from the ring. However, it is still considered an ortho-, para-director. stackexchange.com

The conjugation of the sulfur atom's lone pairs with the π-system of the benzene ring is a dominant factor. This electron-donating resonance effect generally outweighs the inductive withdrawal of the sulfur atom, making the ring more nucleophilic and susceptible to attack by electrophiles. nih.gov This activation facilitates reactions like nitration, halogenation, and sulfonation primarily at the positions ortho and para to the sulfur linkage. masterorganicchemistry.com

The phenylthio group is a classic example of an ortho-, para-directing group in electrophilic aromatic substitution. masterorganicchemistry.com This selectivity arises from the stability of the carbocationic intermediate, known as the arenium ion or sigma complex, which is formed during the reaction.

When an electrophile attacks the positions ortho or para to the phenylthio group, the resulting arenium ion can be stabilized by resonance structures that delocalize the positive charge. Crucially, one of these resonance contributors involves a lone pair of electrons from the sulfur atom, placing the positive charge on sulfur and satisfying the octet rule for all atoms. This additional resonance structure provides significant stabilization.

Attack at the Para Position: The positive charge is delocalized onto the carbon atom bearing the sulfur substituent, allowing the sulfur's lone pair to participate directly in stabilization.

Attack at the Ortho Position: A similar stabilization occurs, with the sulfur's lone pair delocalizing to stabilize the adjacent positive charge.

Attack at the Meta Position: When the electrophile attacks the meta position, the positive charge is never located on the carbon atom attached to the sulfur. Consequently, the sulfur's lone pair cannot directly participate in delocalizing the charge through resonance. youtube.com

Because the transition states leading to the ortho and para intermediates are lower in energy due to this enhanced stabilization, the activation energy for ortho and para substitution is significantly lower than for meta substitution. quora.com As a result, the reaction proceeds preferentially at these positions. Steric hindrance may cause the para product to be favored over the ortho product, especially with bulky electrophiles. masterorganicchemistry.com

The chloromethyl group (-CH₂Cl) is also an ortho-, para-director. While the electronegative chlorine atom withdraws electron density inductively (-I effect), making the ring less reactive than benzene, the lone pairs on the chlorine can participate in resonance (+R effect), which preferentially stabilizes the arenium ions formed from ortho and para attack. quora.com

Concerted and Cascade Reactions Involving Both Functional Groups

The dual functionality of this compound, featuring a reactive benzylic halide and a nucleophilic thioether, allows for the design of concerted or cascade reactions. These processes involve a sequence of intramolecular or intermolecular transformations where both groups participate to build more complex molecular architectures efficiently.

A potential cascade could be initiated by a reaction at one functional group that generates a reactive intermediate, which then undergoes a subsequent reaction involving the second functional group. For instance, the thioether could be involved in a process that triggers a cyclization or rearrangement involving the chloromethyl moiety. Radical-initiated cascade reactions are also a possibility, where an initial radical formation leads to a series of bond-forming or bond-breaking events. nih.govnih.gov

One hypothetical cascade could involve the formation of a sulfonium ylide. Deprotonation of the carbon adjacent to the sulfonium salt could generate an ylide, which could then undergo intramolecular reactions. Another possibility involves the initial formation of a benzylic carbocation from the chloromethyl group, which could then be trapped intramolecularly by the sulfur atom or the adjacent phenyl ring under specific conditions. Such cascade reactions are powerful tools in synthesis, as they can construct multiple bonds and stereocenters in a single operation. researchgate.net

The compound this compound can participate in Friedel-Crafts reactions in two distinct ways: as a substrate undergoing substitution or as an alkylating agent.

As a Substrate: The benzene ring bearing the phenylthio group is activated towards electrophilic substitution and would be expected to undergo Friedel-Crafts alkylation or acylation. libretexts.org The phenylthio group would direct the incoming electrophile to the ortho and para positions. The other ring, substituted with the chloromethyl group, is deactivated and would react more slowly. Therefore, selective acylation or alkylation on the phenylthio-substituted ring is feasible.

As an Alkylating Agent: The chloromethyl group makes the molecule a potent benzylic halide, capable of acting as an electrophile in Friedel-Crafts alkylation reactions. libretexts.org In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), the C-Cl bond can be polarized or cleaved to generate a resonance-stabilized benzylic carbocation. ethz.ch This carbocation can then alkylate another aromatic substrate.

The reaction of this compound with an arene like benzene would yield a diarylmethane derivative, as shown in the table below.

| Reactants | Catalyst | Product | Reaction Type |

| This compound + Benzene | AlCl₃ | 1-(Benzyl)-4-(phenylthio)benzene | Friedel-Crafts Alkylation libretexts.org |

| This compound + Ethanoyl chloride | AlCl₃ | 1-Acetyl-2-(chloromethyl)-5-(phenylthio)benzene and isomers | Friedel-Crafts Acylation libretexts.orgyoutube.com |

Intramolecular Friedel-Crafts reactions are also conceivable. Under strong acid catalysis, the chloromethyl group could generate a carbocation that alkylates the appended phenyl ring, leading to cyclized products like thioxanthene (B1196266) derivatives, although this would require significant bond rotation and favorable geometry. masterorganicchemistry.com

The oxidation and reduction chemistry of this compound is centered on its two functional groups.

Oxidation: The primary site of oxidation is the sulfur atom of the thioether group. As discussed in section 3.2.2.2, controlled oxidation can selectively convert the thioether to the corresponding sulfoxide and subsequently to the sulfone. This transformation significantly alters the electronic properties of the molecule, as the sulfonyl group (-SO₂-) is strongly electron-withdrawing.

Reduction: Reduction reactions can target either the chloromethyl group or the C-S bond.

Reduction of the Chloromethyl Group: The benzylic chloride can be reduced to a methyl group using various reducing agents, such as catalytic hydrogenation or hydride reagents, effectively converting the compound to 4-methylphenyl phenyl sulfide.

Reductive Cleavage: The carbon-sulfur bonds can be susceptible to reductive cleavage under certain conditions. For instance, electrochemical reduction of related compounds has been shown to generate radical and anionic intermediates, which can lead to C-S bond scission. beilstein-journals.orgbeilstein-journals.org The cathodic reduction of a similar compound, bromodifluoromethyl phenyl sulfide, proceeds via one-electron and two-electron pathways to generate radical and anionic species, respectively. beilstein-journals.org A similar process could lead to the formation of a (4-(phenylthio)phenyl)methyl radical or anion.

Radical Reactions and Bond Cleavage Studies

The study of radical reactions and bond cleavage in this compound can provide insight into its stability and reactivity under homolytic conditions. The key bonds susceptible to cleavage are the C-Cl bond and the two C-S bonds.

C-Cl Bond Cleavage: The benzylic C-Cl bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or UV light, particularly in the presence of a radical initiator. This would generate a resonance-stabilized (4-(phenylthio)phenyl)methyl radical. This radical could then participate in various radical processes, such as hydrogen abstraction, addition to alkenes, or dimerization.

C-S Bond Cleavage: The cleavage of carbon-sulfur bonds in thioethers is an area of significant research. Metal-free methods using reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can mediate the selective cleavage of C(sp³)–S bonds. organic-chemistry.orgnih.gov For this compound, the benzylic C(sp³)–S bond would be a likely target for such cleavage reactions. nih.gov Mechanistic studies suggest these reactions can proceed through sulfonium intermediates. organic-chemistry.org Electrochemical methods can also induce C-S bond cleavage through the formation of radical intermediates. beilstein-journals.orgbeilstein-journals.org The reactivity of radicals containing a phenylthio group has been studied, and they can undergo further reactions like intramolecular cyclization. psu.edu

The selective cleavage of these bonds offers synthetic pathways to functionalize the molecule at different positions. For example, C(sp³)–S bond cleavage could be a route to generate thiols or disulfides, while C-Cl radical chemistry could be used to introduce new substituents at the benzylic position. mdpi.comresearchgate.net

SH2 Attack by Tributyltin Radicals

A bimolecular homolytic substitution (SH2) reaction is a fundamental process in radical chemistry where a radical attacks a specific atom, displacing another group. In the hypothetical reaction between this compound and tributyltin radicals (Bu3Sn•), the radical would be expected to attack the chlorine atom of the chloromethyl group. This attack would proceed via a transition state where the tin radical is partially bonded to the chlorine, and the chlorine-carbon bond is partially broken.

The general mechanism is as follows: Bu3Sn• + Cl-CH2-Ar-S-Ph → [Bu3Sn···Cl···CH2-Ar-S-Ph]‡ → Bu3Sn-Cl + •CH2-Ar-S-Ph (where Ar = 4-phenylene)

The reaction would result in the formation of tributyltin chloride and the 4-(phenylthio)benzyl radical. The rate of this SH2 reaction would be influenced by the stability of the resulting benzylic radical. The phenylthio group at the para position can stabilize the radical through resonance delocalization of the unpaired electron into the sulfur atom and the adjacent aromatic ring. However, specific kinetic data and detailed substituent effect analyses for this particular substrate are not documented in readily accessible literature.

Due to the absence of specific experimental data in the searched literature, a data table for this reaction cannot be generated.

Halogenation Reactions in Aqueous Media: Sulfohaloform Process and Ionic Cleavage Pathways

Information regarding the "sulfohaloform process" or specific ionic cleavage pathways for the halogenation of this compound in aqueous media is not available in the reviewed scientific literature.

Halogenation of aryl sulfides can proceed through different mechanisms depending on the reaction conditions and the nature of the halogenating agent. In aqueous media, the reaction can be complex. The sulfur atom is a potential site for electrophilic attack by a halogen, which could lead to the formation of a halosulfonium ion intermediate. The fate of this intermediate determines the final products.

Possible, but unconfirmed, pathways could include:

Ionic Cleavage: The halosulfonium ion could undergo cleavage of the carbon-sulfur bond. Attack by water or another nucleophile could lead to the formation of sulfoxides, sulfones, or cleave the phenylthio group entirely. The presence of the chloromethyl group might influence the stability of intermediates and the distribution of products.

Electrophilic Aromatic Substitution: The phenyl rings could undergo electrophilic halogenation. The phenylthio group is an activating, ortho-, para-directing group, while the chloromethyl group is weakly deactivating.

The term "sulfohaloform process" does not correspond to a standard, well-documented reaction in organic chemistry based on the search results. It is possible it refers to a very specific or proprietary process for which information is not publicly available. Without any specific research findings, a detailed discussion of these mechanisms or the generation of a data table is not possible.

Derivatization Strategies and Synthesis of Advanced Chemical Structures

Preparation of Functionalized Benzene (B151609) Derivatives

The primary pathway for the derivatization of 1-(chloromethyl)-4-(phenylthio)benzene is through nucleophilic substitution at the chloromethyl group. The benzylic chloride is a proficient leaving group, making the benzylic carbon susceptible to attack by a wide array of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, positioning the compound as a valuable intermediate in multistep syntheses. ontosight.ai

The general mechanism for this transformation involves the displacement of the chloride ion by a nucleophile (Nu⁻), as depicted in the following reaction scheme:

C₆H₅S-C₆H₄-CH₂Cl + Nu⁻ → C₆H₅S-C₆H₄-CH₂-Nu + Cl⁻

This reaction can be employed to synthesize a variety of derivatives, thereby altering the molecule's physical and chemical properties for applications in pharmaceuticals and materials science. ontosight.ai The scope of this transformation is broad, encompassing a multitude of both hard and soft nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Product Class | Resulting Functional Group (-CH₂-Nu) |

|---|---|---|---|

| HO⁻ | Sodium Hydroxide (B78521) (NaOH) | Benzyl (B1604629) Alcohol | -CH₂-OH |

| RO⁻ | Sodium Alkoxide (NaOR) | Benzyl Ether | -CH₂-OR |

| CN⁻ | Sodium Cyanide (NaCN) | Phenylacetonitrile | -CH₂-CN |

| N₃⁻ | Sodium Azide (NaN₃) | Benzyl Azide | -CH₂-N₃ |

| R₂NH | Secondary Amine (e.g., Diethylamine) | Tertiary Amine | -CH₂-NR₂ |

| I⁻ | Sodium Iodide (NaI) | Benzyl Iodide | -CH₂-I |

Synthesis of Sulfoxide (B87167) and Sulfone Analogues

The divalent sulfur atom in the thioether moiety of this compound is susceptible to oxidation. This allows for the synthesis of the corresponding sulfoxide and sulfone analogues, which are compounds of significant interest due to the unique chemical properties imparted by the sulfinyl (-SO-) and sulfonyl (-SO₂-) groups. These oxidized derivatives often exhibit different solubility, polarity, and biological activity profiles compared to the parent sulfide (B99878).

Controlled oxidation, typically with one equivalent of an oxidizing agent, yields the sulfoxide. More vigorous conditions or the use of excess oxidant leads to the formation of the sulfone. Common reagents for these transformations include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone). orgsyn.org The synthesis of fluoromethyl phenyl sulfone from its corresponding sulfide using Oxone or m-CPBA serves as a procedural analogue for these transformations. orgsyn.org

| Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 1-(Chloromethyl)-4-(phenylsulfinyl)benzene (Sulfoxide) | Hydrogen Peroxide (H₂O₂) m-CPBA (1 equiv.) | Controlled temperature (e.g., 0 °C to room temp.) |

| 1-(Chloromethyl)-4-(phenylsulfonyl)benzene (Sulfone) | m-CPBA (>2 equiv.) Oxone | Often requires heating or longer reaction times |

Pathways to Fluorinated Analogues: e.g., Chlorofluoromethyl Phenyl Sulfide Precursors for Monofluorocyclopropanation

The synthesis of organofluorine compounds is a major focus of modern chemistry due to the profound effect of fluorine on molecular properties. One important strategy involves the use of fluorinated building blocks. A key precursor for monofluorocyclopropanation reactions is chlorofluoromethyl phenyl sulfide. Research has demonstrated that this compound can be synthesized from chloromethyl phenyl sulfide via a reaction with Selectfluor™, an electrophilic fluorinating agent. oup.com

This reaction proceeds by the fluorination of the methylene (B1212753) carbon adjacent to the sulfur atom. The resulting chlorofluoromethyl phenyl sulfide can then be used to generate a fluorocarbene, which subsequently reacts with an alkene to produce a monofluorocyclopropane. oup.com This two-step sequence provides a method for introducing a monofluoromethylcyclopropane moiety into organic molecules without the use of freon-based reagents. oup.com While the direct fluorination of this compound at the benzylic position is not widely documented, related chemistries on similar sulfides provide a clear pathway for creating analogous fluorinated precursors.

Alternative routes to related structures, such as chlorofluoromethyl phenyl sulfone and fluoromethyl phenyl sulfone, have been developed using trichlorofluoromethane (B166822) (CFCl₃) as a starting material. acs.orgnih.govacs.org These methods involve the reaction of CFCl₃ with diphenyl disulfide, followed by oxidation and selective reduction steps to yield the desired fluorinated sulfones. acs.orgnih.govacs.org

| Starting Material | Reagent | Product | Application |

|---|---|---|---|

| Chloromethyl phenyl sulfide | Selectfluor™ | Chlorofluoromethyl phenyl sulfide | Precursor for monofluorocyclopropanation oup.com |

Construction of Complex Polyaromatic and Heterocyclic Systems

The dual reactivity of this compound makes it a suitable substrate for constructing larger, more complex molecular frameworks, including polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems.

Polyaromatic Systems: The benzylic chloride functionality allows the molecule to act as an electrophile in Friedel-Crafts alkylation reactions. In the presence of a Lewis acid catalyst, it can react with other aromatic rings (e.g., benzene, naphthalene) to form diarylmethane structures, effectively extending the polyaromatic system. At higher temperatures, pathways involving benzyl radicals can lead to the formation of three-ring aromatics like phenanthrene. rsc.org

Heterocyclic Systems: The chloromethyl group is an excellent anchor for building heterocyclic rings. By reacting this compound with nucleophiles containing additional functional groups, intramolecular or intermolecular cyclization can be induced. For instance, reaction with a bifunctional nucleophile such as an amino thiol or a substituted hydrazine (B178648) can lead to the formation of sulfur- and nitrogen-containing heterocycles. These structures are prevalent in medicinal chemistry and materials science.

| Target System | Reaction Type | Co-reactant/Conditions | Resulting Structure (General) |

|---|---|---|---|

| Polyaromatic Hydrocarbon | Friedel-Crafts Alkylation | Arene (e.g., Benzene), Lewis Acid (e.g., AlCl₃) | Diarylmethane derivative |

| Nitrogen Heterocycle | Nucleophilic Substitution / Cyclization | Ethylenediamine | Substituted piperazine (B1678402) or related structure |

| Sulfur Heterocycle | Nucleophilic Substitution / Cyclization | Sodium Sulfide (Na₂S) | Thiepine or dithiane derivative |

| Oxygen Heterocycle | Williamson Ether Synthesis / Cyclization | Catechol (1,2-dihydroxybenzene) | Benzodioxine derivative |

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Core Building Block in Multistep Organic Syntheses

In the realm of multistep organic synthesis, 1-(Chloromethyl)-4-(phenylthio)benzene serves as a fundamental scaffold for constructing more complex molecular architectures. The compound's reactivity is centered on the C-Cl bond of the chloromethyl group, which is susceptible to cleavage and substitution.

Assembly of Diverse Organic Compounds through Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution. The benzylic chloride is an excellent electrophile, making it a prime target for a wide array of nucleophiles. This reactivity is comparable to other benzyl (B1604629) halides, which are known to readily undergo reactions to form new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgarkat-usa.org The general stability of the phenylthio group allows for selective reaction at the chloromethyl site, enabling the precise introduction of the 4-(phenylthio)benzyl moiety into target molecules. This process is fundamental to its role as a versatile building block for assembling diverse organic structures. libretexts.org

Creation of Novel Organic Molecules with Tailored Properties

A prominent example of its application is in the synthesis of Fenticonazole Nitrate, a potent antifungal agent with a broad spectrum of activity. europeanreview.org In the synthesis of this pharmaceutical, this compound (also known by its synonym, 4-phenylthiobenzyl chloride) is a key intermediate. patsnap.comgoogle.comsynzeal.comcleanchemlab.comaquigenbio.com It reacts with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol to form the core structure of fenticonazole. patsnap.com This reaction creates an ether linkage, demonstrating the utility of the compound in constructing complex molecules with specific, tailored biological functions. europeanreview.orgnih.gov The synthesis of Fenticonazole Nitrate underscores the importance of this compound as a precursor to high-value, medically significant compounds. google.com

Table 1: Key Synthetic Application

| Product | Intermediate | Application of Product |

|---|

Development of Thiomethylation Reactions for Dithioacetals and Diarylmethanes

The 4-(phenylthio)benzyl group can be introduced into other molecules through reactions typical for benzyl halides. This includes thiomethylation, the process of adding a thiomethyl group (R-S-CH₂-) to a substrate. Given its structure, this compound is a logical reagent for introducing a substituted thiomethyl group. Benzyl thioethers are valuable structural motifs in organic and medicinal chemistry and can be synthesized from benzyl halides and a sulfur source, such as thiourea. arkat-usa.org

Furthermore, benzyl halides are common precursors for the synthesis of diarylmethanes, which are structural units found in many biologically active compounds. researchgate.net Synthetic methods such as Suzuki-Miyaura cross-couplings can effectively couple benzyl halides with arylboronic acids to form diarylmethanes. organic-chemistry.org While specific literature detailing the use of this compound for dithioacetal synthesis is limited, its fundamental reactivity as a benzyl halide suggests its suitability for these and related transformations to create complex sulfur-containing molecules and diarylmethane frameworks. rsc.org

Role in Fine Chemical Synthesis

Beyond complex, multi-step syntheses, this compound is positioned as an important intermediate in the broader fine chemical industry. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as fragrances and dyes.

Precursor to Fragrances

The structural motifs present in this compound are relevant to the fragrance industry. Thioethers are known to function as "pro-fragrances," which are compounds designed to release fragrant molecules under specific conditions, such as exposure to air or moisture. nih.gov This controlled-release mechanism is highly desirable in functional perfumery, like fabric softeners. Additionally, various benzyl ether derivatives are patented as components in fragrance compositions, valued for their stability and specific olfactory notes. google.comgoogle.com Although direct application of this compound in commercial fragrances is not widely documented, its potential to be converted into novel benzyl thioether or ether derivatives makes it a candidate for research and development in this field.

Intermediates for Dyes

Several chemical suppliers classify this compound (as 4-Phenylthiobenzyl chloride) as an intermediate for dyes. Its aromatic structure and sulfur content are features found in certain classes of dyes, particularly sulfur dyes. Sulfur dyes are a class of colorants produced by heating various organic aromatic compounds, often containing amino or nitro groups, with sulfur or sodium sulfide (B99878). dyestuffscn.comp2infohouse.orgatamanchemicals.com These dyes are known for their excellent fastness, especially for dark colors on cellulosic fibers. dyestuffscn.com The synthesis of sulfur dyes often involves complex and not fully understood reactions where aromatic precursors are fused with sulfur. p2infohouse.orgacs.org The presence of both a benzene (B151609) ring and a thioether linkage makes this compound a plausible intermediate for creating novel sulfur-containing colorants.

Table 2: Compound Properties and Classifications

| Property | Value/Classification |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 4-Phenylthiobenzyl chloride, (4-(Chloromethyl)phenyl)(phenyl)sulfane |

| Molecular Formula | C₁₃H₁₁ClS |

| Primary Use | Organic Synthesis Intermediate |

| Industrial Sector | Pharmaceuticals, Fine Chemicals (Dyes) |

Contributions to Materials Science

Precursors for Photovoltaic Materials

While direct applications of this compound as a primary precursor in commercially produced photovoltaic materials are not extensively documented in publicly available research, its structural motifs are relevant to the synthesis of conjugated polymers used in organic solar cells. The phenylthio group, in particular, can be incorporated into polymer backbones to influence their electronic properties. For instance, polymers containing sulfide linkages, such as poly(p-phenylene sulfide) (PPS), are known for their thermal stability and chemical resistance. Functionalized derivatives of such polymers are being explored for various advanced applications.

The introduction of specific side chains and functional groups to a polymer backbone can modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in the performance of organic photovoltaic devices. The phenylthio group can act as an electron-donating moiety, which can influence the band gap of the resulting polymer. Although detailed research on polymers explicitly synthesized from this compound for photovoltaic applications is limited, the principles of molecular engineering suggest its potential in this area.

Incorporation into Polymer Materials for Functional Properties

The incorporation of this compound into polymer structures can impart a range of desirable functional properties. The reactive chloromethyl group allows it to be grafted onto existing polymer chains or to act as a monomer in polymerization reactions.

Table 1: Hypothetical Impact of Phenylthio Group Incorporation on Polymer Electrical Properties

| Property | Base Polymer (e.g., Polystyrene) | Polymer with Phenylthio Groups |

| Conductivity (S/cm) | Insulator (~10-16) | Potentially semiconducting upon doping |

| Charge Carrier Mobility | Low | Potentially enhanced due to sulfur orbitals |

| Doping Efficiency | Not applicable | May be influenced by the electron-rich nature of the sulfur atom |

The incorporation of chromophoric units like the phenylthiobenzene group into a polymer can significantly alter its optical and fluorescent properties. The sulfur atom, with its lone pairs of electrons, can participate in conjugation and influence the electronic transitions within the polymer. This can lead to shifts in the absorption and emission spectra of the material.

The extent of this modulation would depend on the concentration of the incorporated monomer and its interaction with the polymer backbone. For instance, the introduction of such groups could lead to solvatochromism, where the color of the material changes with the polarity of the solvent, or to aggregation-induced emission phenomena.

Table 2: Potential Optical and Fluorescent Property Modulation

| Property | Unmodified Polymer | Polymer with Phenylthiobenzene Units |

| Absorption Maximum (λmax) | Dependent on base polymer structure | Potential red or blue shift |

| Emission Maximum (λem) | Dependent on base polymer structure | Potential shift in emission wavelength |

| Quantum Yield | Varies | May be enhanced or quenched |

| Photoluminescence | Varies | Potential for tunable fluorescence |

Note: This table represents potential effects, as specific experimental data for polymers derived from this compound is not available in the reviewed literature.

The mechanical properties of a polymer are intrinsically linked to its molecular structure, including the nature of its monomer units and the interactions between polymer chains. The introduction of the rigid phenylthiobenzene group could potentially increase the stiffness and thermal stability of the resulting polymer. The sulfur-carbon bonds are also known for their durability.

Biological and Medicinal Chemistry Applications

Role as a Key Intermediate in Drug Discovery and Development

1-(Chloromethyl)-4-(phenylthio)benzene serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its utility stems from the presence of two key structural features: the reactive chloromethyl group and the diaryl sulfide (B99878) core. The chloromethyl group acts as an electrophile, readily participating in nucleophilic substitution reactions, while the 4-(phenylthio)benzene moiety provides a scaffold that can be found in a range of biologically active molecules.

The chemical reactivity of the chloromethyl group makes this compound an ideal reagent for linking the 4-(phenylthio)benzyl moiety to other molecular fragments. This allows for the construction of complex molecular architectures. As a substituted benzyl (B1604629) chloride, it can undergo reactions with a variety of nucleophiles, such as alcohols, phenols, amines, and thiols, to form ethers, esters, secondary/tertiary amines, and thioethers, respectively. This versatility enables medicinal chemists to systematically build and modify larger molecules, exploring the structure-activity relationships necessary for optimizing drug candidates.

For instance, the 4-(phenylthio)benzyl group can be introduced into a lead compound to enhance its pharmacological profile. The diaryl sulfide structure is relatively rigid and lipophilic, which can influence how a drug molecule binds to its target receptor and its pharmacokinetic properties.

Table 1: Potential Synthetic Transformations Using this compound

| Reaction Type | Nucleophile (Example) | Product Type | Bond Formed |

| Williamson Ether Synthesis | Phenol (B47542) (R-OH) | Benzyl Ether | C-O |

| N-Alkylation | Amine (R-NH2) | Benzyl Amine | C-N |

| S-Alkylation | Thiol (R-SH) | Benzyl Thioether | C-S |

| Esterification | Carboxylate (R-COO⁻) | Benzyl Ester | C-O |

The 4-(phenylthio)benzyl moiety, which is introduced by this compound, can itself be considered a pharmacologically active functional group or a key component of a pharmacophore. Diaryl sulfide and diaryl ether motifs are present in numerous drugs across different therapeutic areas. These groups can engage in various non-covalent interactions with biological targets, including hydrophobic and π-stacking interactions, which are crucial for molecular recognition and binding affinity. The introduction of this specific group can modulate a molecule's size, shape, and electronic properties, thereby influencing its biological activity.

Synthesis of Biologically Active Derivatives

The utility of this compound extends to the targeted synthesis of molecules with specific biological activities, including antifungal and antibacterial agents.

A number of antifungal agents, particularly those in the azole class, feature complex aromatic ether structures. For example, substituted dibenzyl ethers containing an N-imidazolyl group are a known class of antifungal compounds. In a hypothetical synthesis, this compound could serve as one of the key building blocks. The synthesis could involve a Williamson ether synthesis, where the chloromethyl group reacts with a hydroxyl group of another aromatic precursor. For instance, reacting this compound with a hydroxyphenyl-imidazole derivative would yield a dibenzyl ether structure incorporating both the phenylthio moiety and the pharmacologically essential N-imidazolyl group. Imidazole (B134444) and its derivatives are of special interest in medicinal chemistry due to their wide spectrum of biological activities, including antifungal properties nih.gov.

The 4-(phenylthio)benzyl scaffold can be incorporated into molecules designed to have antibacterial activity. Research has shown that various synthetic compounds containing diaryl sulfide or related motifs exhibit activity against a range of bacteria. The synthesis of such agents could utilize this compound to alkylate a core structure known to have antibacterial properties. For example, reaction with an amine or phenol on a heterocyclic scaffold could yield a final molecule with enhanced potency or a modified spectrum of activity, potentially including efficacy against Gram-positive bacteria. Several studies have focused on designing and synthesizing novel compounds, such as those with phenylthiazole or benzothiazole moieties, that show promising activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) rsc.orgnih.gov.

Table 2: Examples of Antimicrobial Compound Classes and the Potential Role of this compound

| Compound Class | Target Activity | Potential Synthetic Role of this compound |

| Substituted Dibenzyl Ethers | Antifungal | Alkylation of a hydroxyphenyl-imidazole intermediate to form the ether linkage. |

| Phenylthiazole Derivatives | Antibacterial (MRSA) | Introduction of the 4-(phenylthio)benzyl group to a thiazole nucleus via alkylation. |

| Benzyl Guanidine Derivatives | Antibacterial | Alkylation of a precursor to attach the 4-(phenylthio)benzyl moiety. |

Mechanistic Implications of Thiomethylation in Biological Systems (e.g., Radical SAM Enzymes)

While this compound is a synthetic building block, its core structural element—a thioether—relates to fundamental biochemical processes such as thiomethylation. In biological systems, the transfer of methylthio (-SCH3) or related thioalkyl groups is often catalyzed by a large and diverse group of enzymes known as the radical S-adenosylmethionine (SAM) superfamily wikipedia.org.

These enzymes utilize a [4Fe-4S] iron-sulfur cluster to reductively cleave SAM, generating a highly reactive 5′-deoxyadenosyl radical nih.govdigitellinc.com. This radical is a potent oxidant that initiates catalysis by abstracting a hydrogen atom from a substrate or another intermediate nih.govresearchgate.net.

In certain radical SAM enzymes, such as RlmN and Cfr, this mechanism is employed for methylation. These enzymes use one molecule of SAM as a methyl source to create a methylcysteine intermediate within the enzyme's active site. A second SAM molecule is then reductively cleaved to produce the 5′-deoxyadenosyl radical. This radical abstracts a hydrogen atom from the methylcysteine, generating a highly reactive thiomethylene radical nih.govnih.gov. This radical intermediate then adds to the target substrate, such as an RNA molecule, effectively transferring a methylene (B1212753) group that is subsequently reduced to a methyl group. This complex process highlights nature's strategy for methylating chemically inert positions on substrates nih.govnih.gov. Understanding these radical-based mechanisms provides insight into the fundamental biochemistry of sulfur-containing compounds and can inspire the design of novel enzyme inhibitors.

Table 3: Key Components in Radical SAM Enzyme Catalysis

| Component | Function |

| S-adenosylmethionine (SAM) | Serves as both the source of the 5′-deoxyadenosyl radical and, in some cases, the methyl/thiomethyl group donor nih.gov. |

| [4Fe-4S] Cluster | A common iron-sulfur cofactor that mediates the one-electron reduction of SAM to generate the radical wikipedia.orgdigitellinc.com. |

| 5′-deoxyadenosyl radical | The highly reactive intermediate that initiates the catalytic cycle, typically by abstracting a hydrogen atom nih.govnih.gov. |

| Conserved Cysteine Residue | In some methylases/thiomethylases, this residue acts as an intermediate carrier for the methyl/thiomethyl group nih.govnih.gov. |

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic analysis is fundamental to the characterization of this compound, providing definitive information on its atomic connectivity, molecular weight, and the presence of specific functional groups.

While specific, detailed experimental NMR data for this compound is not extensively documented in publicly available research literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chloromethyl group (-CH₂Cl) protons would likely appear as a singlet in the range of 4.5-4.7 ppm. The protons on the two benzene (B151609) rings would exhibit complex multiplets in the aromatic region, typically between 7.0 and 7.6 ppm. The protons on the phenylthio-substituted ring would be influenced by the electron-donating sulfur atom, while the protons on the other ring would be affected by the electron-withdrawing chloromethyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework. The carbon of the chloromethyl group is expected to resonate at approximately 45-50 ppm. The aromatic carbons would appear in the range of 125-140 ppm. The carbon atom attached to the sulfur (C-S) and the carbon atom attached to the chloromethyl group would have distinct chemical shifts influenced by these substituents.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 4.5 - 4.7 | Singlet | -CH₂Cl |

| ¹H | 7.0 - 7.6 | Multiplet | Aromatic Protons |

| ¹³C | 45 - 50 | - | -CH₂Cl |